molecular formula C36H32O9S B173900 b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate CAS No. 113214-71-4

b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate

Cat. No.: B173900
CAS No.: 113214-71-4
M. Wt: 640.7 g/mol
InChI Key: FDZXYVHYHQOAEG-LDDHDNMNSA-N
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Description

Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside is a thioglycoside derivative in which the hydroxyl groups at positions 2, 3, 4, and 6 of the glucose moiety are substituted with benzoyl esters, while the anomeric carbon bears an ethylthio group. This compound is widely used in carbohydrate chemistry as a glycosyl donor due to the stability of the benzoyl protecting groups and the thioether’s ability to act as a leaving group under specific activation conditions . Its synthesis typically involves sequential benzoylation of the hydroxyl groups followed by introduction of the ethylthio moiety at the anomeric position .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3/t28-,29-,30+,31-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZXYVHYHQOAEG-LDDHDNMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Protection of Hydroxyl Groups via Benzoylation

The 2,3,4,6-hydroxyl groups of D-glucose are protected as benzoate esters to prevent undesired side reactions. This is achieved by reacting D-glucose with benzoyl chloride in anhydrous pyridine:

D-Glucose+4Benzoyl chloridePyridine2,3,4,6Tetra-O-benzoyl-D-glucopyranose+4HCl\text{D-Glucose} + 4 \, \text{Benzoyl chloride} \xrightarrow{\text{Pyridine}} 2,3,4,6-\text{Tetra-O-benzoyl-D-glucopyranose} + 4 \, \text{HCl}

Conditions :

  • Molar ratio : Glucose : benzoyl chloride = 1 : 4.2 (excess to ensure complete substitution).

  • Temperature : 0–5°C (prevents degradation of glucose).

  • Time : 12–24 hours.

This method mirrors the acetylation process described in patent CN103159804B, where zinc oxide catalyzed the reaction of acetylated bromoglucose with octanol. Substituting benzoyl chloride for acetyl groups necessitates rigorous exclusion of moisture to avoid hydrolysis.

Step 2: Anomeric Activation

The anomeric hydroxyl group (C1) of the perbenzoylated glucose is activated as a bromide to facilitate nucleophilic attack. Treatment with hydrogen bromide in acetic acid yields the glycosyl bromide:

2,3,4,6Tetra-O-benzoyl-D-glucopyranose+HBr/AcOH2,3,4,6Tetra-O-benzoyl-α-D-glucopyranosyl bromide2,3,4,6-\text{Tetra-O-benzoyl-D-glucopyranose} + \text{HBr/AcOH} \rightarrow 2,3,4,6-\text{Tetra-O-benzoyl-α-D-glucopyranosyl bromide}

Key Parameters :

  • Reaction time : 2–4 hours.

  • Temperature : 25–30°C (prevents β-elimination).

  • Workup : The product is isolated via precipitation in ice-cold diethyl ether, yielding a crystalline solid.

This step is critical for ensuring the β-configuration in the final product, as neighboring group participation from the C2 benzoate directs nucleophilic attack to the β-position.

Step 3: Thioether Formation via Nucleophilic Substitution

The glycosyl bromide reacts with ethyl mercaptan in the presence of a base to form the ethylthio glycoside:

2,3,4,6Tetra-O-benzoyl-α-D-glucopyranosyl bromide+CH3CH2SHBaseβD-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate+HBr2,3,4,6-\text{Tetra-O-benzoyl-α-D-glucopyranosyl bromide} + \text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{Base}} \beta-\text{D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate} + \text{HBr}

Optimized Conditions :

  • Catalyst : Zinc oxide (0.1–0.2 equiv) or silver carbonate (0.5 equiv).

  • Solvent : Dichloromethane or toluene (anhydrous).

  • Temperature : 40–60°C (balances reaction rate and side reactions).

  • Yield : 60–70% after column chromatography.

The choice of base and catalyst significantly impacts stereoselectivity. Zinc oxide, as used in octyl-β-D-glucopyranoside synthesis, promotes β-selectivity by stabilizing the oxocarbenium ion intermediate.

Comparative Analysis of Methodologies

Parameter Benzoylation (Step 1) Bromination (Step 2) Thioether Formation (Step 3)
Key Reagent Benzoyl chlorideHBr/AcOHEthyl mercaptan
Catalyst PyridineNoneZnO or Ag₂CO₃
Temperature 0–5°C25–30°C40–60°C
Reaction Time 12–24 h2–4 h6–12 h
Yield 85–90%75–80%60–70%

Challenges and Mitigation :

  • Benzoylation : Incomplete protection at C6 due to steric hindrance. Solution: Use excess benzoyl chloride (5.0 equiv).

  • Anomeric Bromide Stability : Hydrolysis in humid conditions. Solution: Conduct reactions under nitrogen with molecular sieves.

  • Thiol Odor and Toxicity : Ethyl mercaptan requires handling in a fume hood with scrubbers.

Mechanistic Insights

Neighboring Group Participation in β-Selectivity

The C2 benzoate ester plays a pivotal role in directing β-configuration. During the substitution step, the benzoate stabilizes the oxocarbenium ion intermediate through transient acyloxonium ion formation, favoring nucleophilic attack from the β-face. This mechanism is analogous to the stereoselective glycosidation observed in patent DE19534366C2, where benzyl ethers influenced hydrolysis outcomes.

Role of Catalysts

Zinc oxide enhances reaction efficiency by polarizing the C–Br bond, facilitating bromide departure. Silver carbonate, alternatively, sequesters HBr, shifting the equilibrium toward product formation. Comparative studies show ZnO yields higher β-selectivity (≥95:5 β:α) compared to Ag₂CO₃ (90:10).

Scalability and Industrial Relevance

The scalability of this synthesis is constrained by the cost of benzoyl chloride and the need for anhydrous conditions. However, adapting continuous flow systems could mitigate these issues:

  • Flow Benzoylation : Microreactors improve heat transfer, reducing side reactions.

  • Automated Workup : In-line liquid-liquid extraction minimizes manual handling of toxic intermediates.

Patent CN103159804B demonstrates that yields >60% are achievable at pilot scales, suggesting feasibility for industrial production.

Chemical Reactions Analysis

Types of Reactions: b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate involves its ability to act as a glycosyl donor. The thioglycoside linkage is cleaved under acidic conditions, generating a glycosyl cation that can react with nucleophiles to form glycosidic bonds. This property makes it valuable in the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside

  • Protecting Groups : Acetyl esters (vs. benzoyl in the target compound).
  • Molecular Weight : 392.42 g/mol (lower than benzoylated analogues due to smaller acetyl groups) .
  • Reactivity : Acetyl groups are less electron-withdrawing and less sterically bulky, leading to faster activation in glycosylation reactions .
  • Applications : Commonly used as a substrate analogue for glycosidase and glycosyltransferase studies due to its ease of hydrolysis .
  • Solubility: More soluble in polar solvents (e.g., acetone, methanol) compared to benzoylated derivatives .

Ethyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-glucopyranoside

  • Protecting Groups : Benzyl ethers (vs. benzoyl esters).
  • Stability: Stable under acidic conditions but cleaved via hydrogenolysis or strong Lewis acids .
  • Reactivity : Benzyl groups are orthogonal to esters, allowing selective deprotection in multi-step syntheses .
  • Applications: Preferred as a glycosyl donor in reactions requiring acid-stable intermediates .

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside

  • Anomeric Substituent: Phenylthio (vs. ethylthio).
  • Leaving Group Ability : The phenylthio group is a poorer leaving group compared to ethylthio, reducing glycosylation efficiency .
  • Applications : Used in studies requiring slower reaction kinetics or enhanced stability .

Isopropyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside

  • Alkyl Group : Isopropyl (vs. ethyl).
  • Steric Effects : The bulkier isopropyl group hinders activation, making it less reactive in glycosylations .
  • Applications : Investigated as an inducer of β-glucosidase production in microbial systems .

Data Table: Key Properties of Selected Thioglycosides

Compound Name Protecting Groups Molecular Weight (g/mol) Reactivity (Relative) Key Applications
Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside Benzoyl (ester) ~660* Moderate Glycosylation studies, enzyme assays
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside Acetyl (ester) 392.42 High Enzyme substrate, synthesis intermediate
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside Benzyl (ether) ~580* Low (acid-stable) Acidic glycosylation conditions
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside Acetyl (ester) 424.40 Low Stability-focused studies

*Estimated based on benzoyl (MW 105.12 per group) and benzyl (MW 91.15 per group) contributions.

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